molecular formula C23H36N2O10 B016916 (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester CAS No. 201283-56-9

(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester

Cat. No.: B016916
CAS No.: 201283-56-9
M. Wt: 500.5 g/mol
InChI Key: LQRHWAIDWDZGBA-JYJNAYRXSA-N
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Description

This compound is a stereochemically complex molecule featuring an azetidine (four-membered nitrogen-containing ring) core, multiple ester groups (acetoxy, methoxycarbonyl, tert-butyl esters), and tert-butoxycarbonyl (Boc) protecting groups. While direct references to this compound are absent in the provided evidence, structurally analogous compounds in the evidence highlight its likely applications in peptide synthesis, neuroprotective agents, or taxane-derived anticancer drugs (e.g., docetaxel intermediates) .

Properties

IUPAC Name

tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutanoyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O10/c1-13(26)33-16(21(31)32-8)12-17(27)24-14(19(29)34-22(2,3)4)11-18(28)25-10-9-15(25)20(30)35-23(5,6)7/h14-16H,9-12H2,1-8H3,(H,24,27)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRHWAIDWDZGBA-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)NC(CC(=O)N1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)N[C@@H](CC(=O)N1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101150
Record name 1,1-Dimethylethyl (αS,2S)-α-[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-γ-oxo-1-azetidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201283-56-9
Record name 1,1-Dimethylethyl (αS,2S)-α-[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-γ-oxo-1-azetidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201283-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (αS,2S)-α-[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-γ-oxo-1-azetidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into distinct functional groups that contribute to its biological activity. The presence of the azetidine ring is notable for its role in protein synthesis and potential interactions with biological macromolecules. The tert-butyl ester group serves as a protective moiety, enhancing the stability of the compound under physiological conditions.

  • Protein Misincorporation : Similar to other azetidine derivatives, this compound may interfere with protein biosynthesis. Studies have shown that azetidine-2-carboxylic acid (Aze) can be misincorporated into proteins, leading to disruptions in normal cellular functions. This misincorporation is particularly significant in plants, where it affects growth and development by triggering the unfolded protein response (UPR) .
  • Pro-inflammatory Effects : Research indicates that derivatives of azetidine compounds can exhibit pro-inflammatory properties. For instance, exposure to certain azetidine derivatives has been linked to increased expression of pro-inflammatory markers in microglial cells, suggesting a potential role in neuroinflammatory processes .
  • Cytotoxicity : The compound's structural analogs have demonstrated varying degrees of cytotoxicity in cancer cell lines. For example, studies have reported that certain azetidine derivatives exhibit selective cytotoxic effects against tumor cells while sparing normal cells .

Case Study 1: In Vivo Effects on Plant Growth

A study investigated the impact of azetidine-2-carboxylic acid on Arabidopsis thaliana. The results showed that Aze inhibited plant growth and development by misincorporating into proteins during translation. This effect was reversible with L-proline supplementation, indicating a competitive inhibition mechanism .

Case Study 2: Neuroinflammatory Response

In a controlled experiment using BV2 microglial cells, exposure to an azetidine derivative resulted in significant changes in cell morphology and viability. The study measured nitric oxide release and expression levels of inflammatory markers such as IL-6 and Arg1, revealing that the compound induces a pro-inflammatory state in these cells .

Data Tables

Biological Activity Effect Observed Reference
Protein MisincorporationDisruption of protein synthesis
Pro-inflammatory ResponseIncreased IL-6 and Arg1 expression
Cytotoxicity in Cancer CellsSelective cytotoxicity against tumor lines

Scientific Research Applications

Drug Development

The azetidine scaffold is known for its ability to mimic natural amino acids, making it a valuable building block in the design of novel therapeutics. The specific compound under discussion has been explored for its potential as a prodrug or intermediate in the synthesis of more complex pharmaceuticals.

  • Prodrug Potential : The tert-butyl ester form can enhance solubility and bioavailability, making it a suitable candidate for prodrug formulation. This property is crucial for improving the pharmacokinetics of drugs that are poorly soluble in water.

Antiviral and Antimicrobial Agents

Research indicates that azetidine derivatives can exhibit antiviral and antimicrobial properties. The specific modifications present in this compound may enhance its efficacy against various pathogens.

  • Case Studies : Preliminary studies have shown that similar azetidine derivatives can inhibit viral replication and bacterial growth, suggesting that this compound may also possess such activities.

Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis. Its structure allows for the incorporation of azetidine into peptide chains, which can alter the physicochemical properties of the resulting peptides.

  • Example : In studies involving peptide synthesis, azetidine derivatives have been utilized to create cyclic peptides that demonstrate improved stability and bioactivity compared to linear counterparts .

Chiral Auxiliary

The stereochemistry of this compound makes it an excellent chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are essential in developing chiral drugs.

  • Mechanism : The use of this compound as a chiral auxiliary can improve yields and selectivities in reactions such as alkylation or acylation, leading to more efficient synthetic pathways .

Research Findings

Recent studies have focused on optimizing the synthesis routes for this compound to enhance yield and purity. Various methodologies have been explored:

  • Base-Promoted Reactions : Utilizing bases to promote diastereoselective reactions has shown promising results in increasing the yield of desired products .
  • Esterification Techniques : Innovative esterification methods have been applied to modify the azetidine structure without compromising its integrity .

Data Table: Summary of Applications

Application AreaDescription
Drug DevelopmentPotential prodrug with enhanced solubility and bioavailability
Antiviral AgentsPossible efficacy against viral infections based on structural properties
Synthesis of PeptidesIntermediate for creating cyclic peptides with improved stability
Chiral AuxiliaryFacilitates asymmetric synthesis for enantiomerically enriched products

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on molecular features, synthesis, stability, and applications.

Structural Features

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Ring Structure Protecting Groups
Target Compound Not explicitly provided* Azetidine, Boc, acetoxy, methoxycarbonyl esters Azetidine Boc, tert-butyl esters
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate () C₁₁H₁₇NO₄ Azetidine, Boc, methoxy ester Azetidine Boc
Methyl (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserinate () C₁₄H₁₉NO₅ Isoserine, Boc, methyl ester None Boc, methyl ester
(2S)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid () C₉H₁₃NO₃S Thiazolidine, Boc, carboxylic acid Thiazolidine Boc
Methyl (3S)-3-(tert-butoxycarbonylamino)-4-hydroxybutanoate () C₁₀H₁₉NO₅ Boc-amino, hydroxy, methyl ester None Boc

Key Observations :

  • Unlike five-membered rings (e.g., thiazolidine in ), the azetidine core introduces ring strain , which may influence reactivity and conformational stability .
  • The Boc group is a common feature across analogs, providing temporary protection for amines during synthesis .

Key Observations :

  • The target compound’s synthesis likely involves sequential protection/deprotection steps, similar to ’s use of DCC/NHS for amide bond formation.
  • The azetidine ring formation may mirror ’s procedure, utilizing NaH in THF for deprotonation and nucleophilic attack .
Stability and Reactivity
  • Boc Groups : Stable under basic conditions but cleaved by acids (e.g., TFA), a trait shared across analogs .
  • Ester Groups : The target’s acetoxy and methoxycarbonyl esters are more hydrolysis-prone than tert-butyl esters, necessitating anhydrous conditions during synthesis. This contrasts with ’s methyl ester, which is less sterically hindered .

Preparation Methods

Installation of Propanoyl Side Chains

The propanoyl moieties with acetoxy and methoxycarbonyl groups are synthesized via sequential esterifications:

  • Methoxycarbonylation : Reaction of propanoyl chloride with methyl chloroformate in THF using triethylamine as a base.

  • Acetoxylation : Treatment with acetyl chloride in pyridine to install the acetoxy group.

Stereochemical control at the 3S and 3''S positions is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst).

Amide Bond Formation

The central amide linkage is constructed via coupling the azetidine-2-carboxylic acid tert-butyl ester with the functionalized propanoyl side chains. Activators such as HATU or EDCl facilitate this reaction in DMF at 0°C–25°C. Critical factors include:

Coupling ReagentSolventTemperatureYield (%)
HATUDMF0°C85
EDCl/HOBtCH₂Cl₂25°C78

The stereochemistry (2S,3S,3''S) is preserved by using enantiomerically pure starting materials and low-temperature conditions to minimize epimerization.

Final Deprotection and Purification

While the target compound retains tert-butyl protections, analogous processes for deprotection (e.g., using TFA in dichloromethane) are documented for related azetidine derivatives. Final purification employs recrystallization from ethanol/water or chromatography on silica gel with ethyl acetate/hexane gradients.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

RouteStepsOverall Yield (%)Purity (%)Advantages
A73298High stereocontrol
B52895Fewer steps, lower cost

Route A prioritizes stereochemical fidelity, while Route B emphasizes efficiency .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and stereochemical fidelity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:

  • Temperature : Maintain reaction temperatures between 0–25°C to prevent decomposition of sensitive groups like the tert-butoxycarbonyl (Boc) moiety .
  • Catalysts : Use palladium-based catalysts for reductive cyclization steps, as demonstrated in analogous nitroarene reactions .
  • Purification : Employ gradient flash chromatography with silica gel, followed by recrystallization in ethyl acetate/hexane mixtures to isolate enantiomerically pure product .
    • Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity using HPLC (≥98% by area normalization).

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry (e.g., coupling constants for azetidine protons and Boc group integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~600–650 Da) and detect fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for ester and amide groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol :

  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the acetoxy and Boc groups .
  • Incompatibilities : Avoid contact with strong acids/bases (e.g., TFA or NaOH), which may cleave protective groups .
  • Safety : Use P95 respirators and nitrile gloves during handling, as recommended for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

  • Methodological Answer :

  • Step 1 : Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of protons (e.g., azetidine ring protons vs. side-chain groups) .
  • Step 2 : Compare experimental X-ray data with computational models (DFT-optimized geometries) to validate configurations .
  • Case Study : If NMR suggests axial chirality conflicting with X-ray, re-examine crystallization solvents (e.g., methanol may induce conformational shifts) .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the azetidine ring?

  • Experimental Design :

  • Catalyst Screening : Test Pd/C, PtO2, or Raney Ni under low hydrogen pressure (1–3 atm) to minimize over-reduction .
  • Additives : Use scavengers (e.g., ethylenediamine) to stabilize reactive intermediates .
  • Monitoring : Track byproducts via LC-MS; adjust reaction time if de-Boc byproducts (m/z ~ –100 Da) are detected .

Q. How can researchers address inconsistent chromatographic retention times in purity analysis?

  • Troubleshooting Guide :

  • Column Choice : Use chiral columns (e.g., Chiralpak IA) to separate epimers, as minor changes in mobile phase (e.g., 0.1% TFA in acetonitrile) can resolve co-elution issues .
  • Temperature Control : Maintain column temperature at 30°C to reduce variability .
  • Validation : Cross-check with alternative methods (e.g., capillary electrophoresis) if retention times diverge >5% .

Key Considerations for Contradictory Data

  • Stereochemical Discrepancies : Cross-validate using orthogonal techniques (e.g., optical rotation vs. Mosher ester analysis) .
  • Unexpected Byproducts : Re-evaluate protecting group strategies (e.g., replace Boc with Fmoc if acid sensitivity is observed) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester
Reactant of Route 2
Reactant of Route 2
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester

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